molecular formula C5H6N4S2 B2901163 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile CAS No. 29231-68-3

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile

Cat. No.: B2901163
CAS No.: 29231-68-3
M. Wt: 186.25
InChI Key: VQDNWMDSJXFFHF-UHFFFAOYSA-N
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Description

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile is a heterocyclic compound that contains a thiazole ring substituted with hydrazinyl, methylsulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with hydrazine and methylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution of a cyano group by a hydrazine residue within a thiazole framework . The reaction conditions often require elevated temperatures and the use of high-boiling solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activity .

Mechanism of Action

The mechanism by which 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both hydrazinyl and methylsulfanyl groups on the thiazole ring allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-hydrazinyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S2/c1-10-5-3(2-6)4(8-7)11-9-5/h8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNWMDSJXFFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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